2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the initial bromination of benzamide, followed by coupling reactions to introduce the furan and morpholine moieties. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while substitution of the bromine atom could yield various substituted benzamides .
Scientific Research Applications
2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The furan ring and morpholine moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the furan and morpholine moieties.
2-bromobenzamide: Lacks the additional functional groups present in the target compound.
Uniqueness
What sets 2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and morpholine moiety enhances its potential as a bioactive compound, making it a valuable target for further research .
Properties
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-15-6-2-1-5-14(15)17(22)20-16(12-13-4-3-9-25-13)18(23)21-7-10-24-11-8-21/h1-6,9,12H,7-8,10-11H2,(H,20,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYIROQJAJVEY-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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